3-甲基-1,4-二硝基吡唑

描述

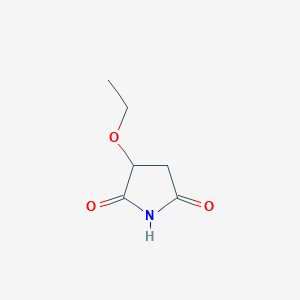

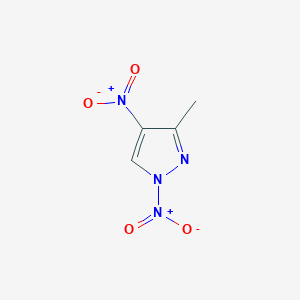

3-Methyl-1,4-dinitropyrazole is a type of nitropyrazole, which is a class of compounds containing a pyrazole ring which is substituted at one or more positions by a nitro group .

Synthesis Analysis

The synthesis of 3-Methyl-1,4-dinitropyrazole involves starting from easily available 1H-pyrazole . The synthesis process has been improved compared to methods described in literature . The synthesis of 3,4-dinitropyrazole from pyrazole was initially described by Phil Pagoria .Molecular Structure Analysis

The crystal structure of 3,4-dinitropyrazole has been reported . It crystallizes with two crystallographically independent molecules in the asymmetric unit. The two pyrazole rings are approximately parallel .Chemical Reactions Analysis

3,4-Dinitropyrazole has been used in the synthesis of other compounds. For example, 1,3,4-trinitropyrazole was obtained by N-nitration of 3,4-dinitropyrazole .Physical And Chemical Properties Analysis

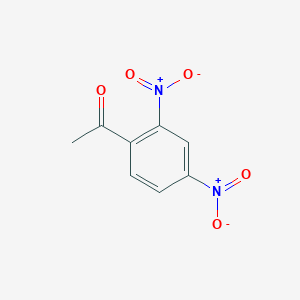

3,4-Dinitropyrazole shows high densities (1.79 and 1.76 g cm–3) and interesting thermal behavior as melt-castable materials . It has greater energy performance than Composition B, while significantly less sensitive to impact, friction, ESD, and shock .科学研究应用

合成和化学结构

3-甲基-1,4-二硝基吡唑 (MDNP) 是通过甲基化过程从 3,4-二硝基吡唑 (DNP) 合成的。使用 X 射线衍射法测定的 MDNP 晶体结构显示具有特定晶胞参数的单斜空间群,表明其独特的晶体成分 (Lin Yong-xian, 2015)。

反应性和衍生物的合成

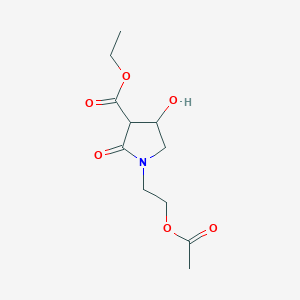

MDNP 与各种物质表现出反应性,导致产生衍生物,如 4-R-3,5-二硝基吡唑和 5-R-3,4-二硝基吡唑。这些反应通常涉及 MDNP 分子特定位置上的亲核取代过程 (I. Dalinger et al., 2013)。

保护基团利用

在 4-甲基-3-硝基-5-R-吡唑的合成中,MDNP 与甲氧基甲基氯和甲基乙烯基酮等化合物反应。这些反应突出了保护基团在合成过程中的应用,提供了化合物在化学合成中多功能性的见解 (A. A. Zaitsev et al., 2009)。

亲核取代研究

对 MDNP 衍生物中的亲核取代的研究展示了该化合物对 S-、O-和 N-亲核试剂反应的敏感性。这些研究提供了有关 MDNP 区域选择性取代模式的宝贵信息,影响其在各种化学合成途径中的潜在应用 (I. Dalinger et al., 2012)。

高能材料潜力

MDNP 表现出良好的热稳定性,并具有作为高能材料的潜力。其爆速和爆压显着较高,使其成为炸药和推进剂领域研究的有趣课题 (Lin Yong-xian, 2015)。

分子转化和稳定性

该化合物的分子转化,如霍夫曼重排和与伯胺、肼和羟胺的反应,已经过研究,揭示了其在保持结构完整性的同时进行化学变化的多功能性。这些转化对于理解 MDNP 在各种条件下的化学行为以及在材料合成中的潜在应用至关重要 (R. Jedrysiak et al., 2006)。

理论和实验研究

MDNP 一直是理论和实验研究的主题,特别是在与其他化合物(如 1-甲基-3,4,5-三硝基吡唑 (MTNP))的共晶体系的研究中。这些研究提供了对 MDNP 在各种混合物中的分子间相互作用和稳定性的见解,这与其在熔铸炸药中的应用有关,因为它对热和冲击敏感,并且与其他高能炸药相容 (Shuang-fei Zhu et al., 2017)。

高能性质增强

增强 MDNP 及相关化合物高能性质的研究包括合成富氮盐和亚甲基桥联异构体。这些努力旨在提高性能和灵敏度值,为开发更有效和更安全的高能材料做出贡献 (Marc F. Bölter et al., 2018)。

合成优化

MDNP 的合成已经过优化以提高安全性和效率。改进包括仔细控制硝化条件和使用特定反应物以实现高产率和纯度,使合成过程更适合于大规模生产 (Gao Fu-lei, 2011)。

比较热学研究

对 MDNP 与其他异构体的比较研究已经进行,以了解它们的热稳定性和燃烧特性。这些研究提供了关于分解机制和燃烧速率的关键信息,这对于评估该化合物在各种高能应用中的适用性至关重要 (V. P. Sinditskii et al., 2018)。

作用机制

安全和危害

未来方向

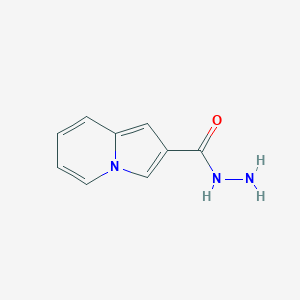

Research is ongoing to further develop the chemistry and measure the explosive performance of the melt-pour explosive ingredient 3,4-dinitropyrazole . The end state of this project will provide knowledge of the performance and shock sensitivity of DNP as a neat and formulated material . The ultimate aims of nitrated-pyrazole-based materials are to develop potential candidates of castable explosives, explore novel insensitive high energy materials, search for low cost synthesis strategies, high efficiency, and green environmental protection, and further widen the applications of EMs .

属性

IUPAC Name |

3-methyl-1,4-dinitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-3-4(7(9)10)2-6(5-3)8(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMOJNIVOCPMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398441 | |

| Record name | 3-methyl-1,4-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62563-09-1 | |

| Record name | 3-methyl-1,4-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Methoxymethyl)imidazol-2-yl]-phenylmethanone](/img/structure/B3355360.png)

![4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3355389.png)

![6,7-Dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B3355396.png)